Cas no 39695-71-1 (3-phenyl-2,1-benzoxazole-5-carboxylic acid)

3-Phenyl-2,1-benzoxazole-5-carboxylic acid is a heterocyclic organic compound featuring a benzoxazole core substituted with a phenyl group at the 3-position and a carboxylic acid moiety at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. The carboxylic acid functional group enables further derivatization, facilitating the formation of amides, esters, or other derivatives. Its rigid aromatic framework contributes to stability and potential utility in coordination chemistry or as a ligand. The compound's well-defined structure and reactivity make it valuable for research in medicinal chemistry and material science, where precise molecular design is critical.
3-phenyl-2,1-benzoxazole-5-carboxylic acid structure
39695-71-1 structure
Product Name:3-phenyl-2,1-benzoxazole-5-carboxylic acid
CAS No:39695-71-1
MF:C14H9NO3
MW:239.226163625717
MDL:MFCD00826750
CID:307257
PubChem ID:644438
Update Time:2025-05-20

3-phenyl-2,1-benzoxazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-phenylbenzo[c]isoxazole-5-carboxylate
    • 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBOXYLIC ACID
    • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid
    • 3-Phenyl-5-carboxyanthranil
    • 3-phenylbenzo[c]isoxazole-5-carboxylic acid
    • AC1LD98M
    • ChemDiv1_025198
    • Oprea1_312388
    • Oprea1_797003
    • 3-phenyl-2,1-benzoxazole-5-carboxylic acid
    • SMR000009000
    • 3-phenyl-benzo[c]isoxazole-5-carboxylic acid, AldrichCPR
    • HMS658J08
    • AKOS000271594
    • SR-01000514988
    • 2,1-Benzisoxazole-5-carboxylic acid, 3-phenyl-
    • Z94598484
    • F1935-0004
    • GEBDBXYYQHUKAU-UHFFFAOYSA-N
    • MFCD00826750
    • 3-phenylbenzo[c]isoxazole-5-carboxylicacid
    • VS-02009
    • 39695-71-1
    • SCHEMBL10396398
    • BRD-K23294554-001-10-6
    • EN300-13843
    • CHEMBL1460920
    • FT-0677640
    • DTXSID00349385
    • BDBM50605486
    • HMS2277M03
    • MLS000068058
    • SR-01000514988-1
    • SDCCGSBI-0660453.P001
    • AG-205/36729048
    • BBL008944
    • G23283
    • AG-205/12761282
    • STK519337
    • MDL: MFCD00826750
    • Inchi: 1S/C14H9NO3/c16-14(17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H,16,17)
    • InChI Key: GEBDBXYYQHUKAU-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=C2C=C(C(=O)O)C=CC2=N1

Computed Properties

  • Exact Mass: 238.05044
  • Monoisotopic Mass: 239.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.348
  • Boiling Point: 494.8°Cat760mmHg
  • Flash Point: 253°C
  • PSA: 66.16

3-phenyl-2,1-benzoxazole-5-carboxylic acid Security Information

  • HazardClass:IRRITANT

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3-phenyl-2,1-benzoxazole-5-carboxylic acid Related Literature

Additional information on 3-phenyl-2,1-benzoxazole-5-carboxylic acid

3-Phenyl-2,1-Benzoxazole-5-Carboxylic Acid: A Comprehensive Overview

3-Phenyl-2,1-benzoxazole-5-carboxylic acid, also known by its CAS number 39695-71-1, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied due to their unique electronic properties and potential applications in optoelectronics, sensors, and drug delivery systems. The molecule consists of a benzoxazole ring system with a phenyl group attached at the 3-position and a carboxylic acid group at the 5-position, making it a versatile building block for further chemical modifications.

The synthesis of 3-phenyl-2,1-benzoxazole-5-carboxylic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed transition metal catalysts to facilitate the formation of the benzoxazole ring under mild conditions. These methods not only enhance the yield but also allow for better control over the stereochemistry of the product.

One of the most promising applications of 3-phenyl-2,1-benzoxazole-5-carboxylic acid lies in its use as a precursor for advanced materials. The compound's ability to form self-assembled monolayers (SAMs) has been exploited in the development of high-performance sensors. By incorporating this compound into SAMs, scientists have achieved unprecedented sensitivity in detecting trace amounts of analytes such as heavy metal ions and volatile organic compounds (VOCs). This breakthrough has significant implications for environmental monitoring and food safety applications.

In the field of drug delivery, 3-phenyl-2,1-benzoxazole-5-carboxylic acid has shown potential as a carrier molecule due to its biocompatibility and ability to encapsulate hydrophobic drugs. Recent studies have demonstrated that nanoparticles synthesized using this compound can deliver therapeutic agents to specific tissues with high precision. The carboxylic acid group plays a crucial role in this application by enabling the formation of stable complexes with cationic drug molecules.

The electronic properties of 3-phenyl-2,1-benzoxazole-5-carboxylic acid make it an attractive candidate for use in organic electronics. Its conjugated π-system facilitates efficient charge transport, which is essential for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have recently reported enhanced device performance by incorporating this compound into hybrid materials that combine organic and inorganic components.

In terms of spectroscopic analysis, 3-phenyl-2,1-benzoxazole-5-carboxylic acid exhibits distinct UV-vis absorption bands that are sensitive to changes in its chemical environment. This property has been utilized in the development of chemical sensors that can detect changes in pH levels or the presence of specific ions. For example, a sensor based on this compound has been designed to monitor ammonia levels in aqueous solutions with high accuracy.

The thermal stability of 3-phenyl-2,1-benzoxazole-5-carboxylic acid is another factor that contributes to its versatility. Studies have shown that the compound can withstand temperatures up to 200°C without significant degradation, making it suitable for high-temperature applications such as thermal imaging and aerospace materials.

In conclusion, 3-phenyl-2,1-benzoxazole-5-carboxylic acid, with its unique chemical structure and versatile properties, continues to be a focal point for research and development across multiple disciplines. Its applications span from advanced materials and sensors to drug delivery systems and organic electronics. As researchers uncover new ways to harness its potential, this compound is poised to play an increasingly important role in shaping future technologies.

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